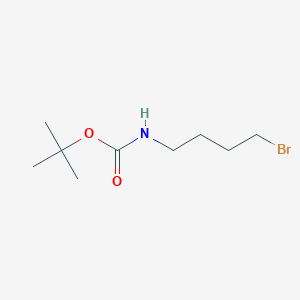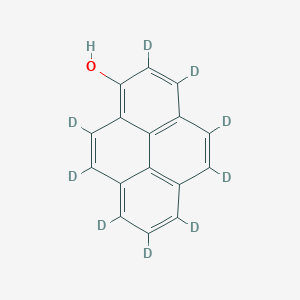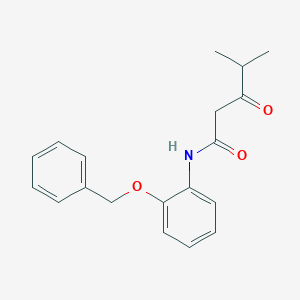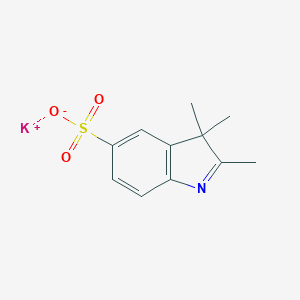![molecular formula C₁₃H₂₂N₅O₄P B016676 (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine CAS No. 180587-75-1](/img/structure/B16676.png)
(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine
説明
Synthesis Analysis
The synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine and its derivatives involves complex organic reactions aiming at combining a diethylphosphonomethoxy group with the adenine base. Barral et al. (2006) describe the synthesis of this compound along with its alpha-boranophosphonate nucleosides, highlighting the methods for integrating borane groups into the phosphonate moiety for stability studies (Barral et al., 2006). Moreover, process optimization for synthesizing this compound by replacing sodium hydride with sodium tert-butoxide to effect the coupling reaction showcases advancements in synthesis techniques for improved safety and consistency (Yu et al., 1999).
科学的研究の応用
Synthetic Intermediate for Antivirals : It serves as a potential synthetic intermediate in the preparation of antiviral agents (Roux, Canard, & Alvarez, 2014).
Antiretroviral Activity : This compound exhibits potent antiretroviral activity against a range of viruses including HIV, HBV (hepatitis B virus), and various DNA and RNA viruses (Barral et al., 2011).
Immunostimulatory and Immunomodulatory Effects : It possesses immunostimulatory and immunomodulatory activities, which are beneficial in treating HIV infection (Zídek, Potměšil, Kmoníčková, & Holý, 2003).
Group Specificity in Antiviral Activity : The 2'-alkyl derivatives of 9-(2-phosphonomethoxyethyl)adenine, a related compound, show antiviral activity and group specificity (Dvořáková, Holý, & Rosenberg, 1994).
Substrate for Enzymes in HIV Treatment : It is a preferred substrate for enzymes such as NDPK and HIV-1 RT, playing a role in HIV treatment (Priet, Roux, Saez-Ayala, Ferron, Canard, & Alvarez, 2015).
Nitric Oxide Production Augmentation : It augments nitric oxide production by murine macrophages, acting as an immunostimulatory compound (Zídek, Kmoníčková, & Holý, 2004).
Prodrug of Tenofovir : As a key intermediate, it is used in the production of the antiviral drug adefovir dipivoxil (Yu et al., 1999).
Cytostatic Activity : N6-derivatives of 2,6-diamino-9-[2-(phosphonomethoxy)ethyl-purine (PMEDAP), a related compound, have shown significant cytostatic activity in vitro (Holý, Votruba, Tloušťová, & Masojídková, 2001).
PMEDAP and PMPA Hybrid : It forms a unique structural hybrid with well-established antiviral activity (Jeffery, Kim, & Wiemer, 2000).
Metal Ion-Binding Properties : The metal ion-binding properties of this compound and its relatives have been studied, with relevance to antiviral activity (Gómez-Coca et al., 2000).
Enhanced HIV and HBV Activity : Modified versions of this compound, like CMX157, show significantly enhanced activity against HIV-1 and HBV, and are orally available (Painter et al., 2007).
Therapeutic Effects and Antiviral Properties : As a member of acyclic nucleoside phosphonates (ANPs), it has high therapeutic effect and significant antiviral properties (Janeba, Masojídková, & Holý, 2010).
Activity Against Hepatitis C Virus and HIV-1 : Certain derivatives are active against hepatitis C virus and HIV-1 in vitro (Valiaeva et al., 2011).
Resistance to HIV Reverse Transcriptase : The K70E mutation in HIV reverse transcriptase confers decreased susceptibility to this compound in vitro (Cherrington, Mulato, Fuller, & Chen, 1996).
Prodrugs with Potent Antiretroviral Activity : Prodrugs like GS-7340 and GS-9131 exhibit potent antiretroviral activity and excellent pharmacokinetic properties (Birkuš et al., 2006).
Modified Nucleosides and HIV-1 Reverse Transcriptase : Modified versions like BH3-PMEApp and BH3-PMPApp act as substrates for HIV-1 reverse transcriptase, potentially controlling drug resistance (Frangeul, Barral, Alvarez, & Canard, 2007).
Comparative Study of Thiophosphonates and Phosphonates : Studies have been conducted on the antiviral activity and decomposition of thiophosphonates compared to phosphonates (Roux et al., 2013).
Protective Effect Against Human T-Cell Leukemia Virus : Tenofovir, a related compound, at certain concentrations, protects peripheral blood mononuclear cells against human T-cell leukemia/lymphotropic virus type 1 infection in vitro (Balestrieri et al., 2005).
作用機序
Target of Action
®-9-[2-(Diethylphosphonomethoxy)propyl]adenine, also known as Tenofovir, is an antiviral drug that belongs to the class of nucleoside analogues . Its primary targets are HIV-1 and hepatitis B virus . These viruses are responsible for causing AIDS and hepatitis B, respectively.
Mode of Action
Tenofovir is a prodrug, which means it is inactive in its original form. It is converted by phosphorylation to its active form in vivo . The active form of Tenofovir inhibits the activity of viral reverse transcriptase, an enzyme crucial for the replication of HIV-1 and hepatitis B virus . By inhibiting this enzyme, Tenofovir prevents the viruses from replicating and spreading.
Result of Action
The molecular and cellular effects of Tenofovir’s action result in a reduction in the replication of HIV-1 and hepatitis B virus . This leads to a decrease in viral load, which can slow the progression of AIDS and hepatitis B, and reduce the risk of transmission.
特性
IUPAC Name |
9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine | |
CAS RN |
180587-75-1 | |
| Record name | Diethyl P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180587-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine in Tenofovir production?
A1: (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine serves as a key intermediate in the synthesis of Tenofovir [, ]. This compound undergoes hydrolysis to remove the two ethyl groups from the phosphonate moiety, ultimately yielding Tenofovir. The research emphasizes improving the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine to enhance the efficiency and safety of Tenofovir production [].
Q2: How has the synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine been improved for industrial production?
A2: One research article highlights an improved synthesis method for (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, focusing on safety and efficiency []. Instead of using a solution of lithium tert-butoxide in THF, a freshly prepared solution in DMF is utilized for deprotonating the hydroxyl group of (R)-9-(hydroxylpropyl) adenine during its reaction with diethyl p-toluenesulfonyloxymethyl phosphate. This change allows for a safer reaction environment. Furthermore, the molar ratio of (R)-9-[2-((diethylphosphonomethoxy)) propyl] adenine to trimethylsilyl bromide used for ethyl group removal is optimized from 1:6 to 1:4.5. This adjustment contributes to a more efficient process for large-scale Tenofovir production.
Q3: What are the advantages of the optimized Tenofovir preparation method described in the research?
A3: The optimized Tenofovir preparation method, utilizing the improved synthesis of (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine, offers several benefits []. These include a higher yield of Tenofovir, formation of larger Tenofovir crystals that simplify filtration and collection, shorter production time, and lower energy consumption. These advantages make the process more efficient and cost-effective for industrial production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)



![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)

![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)

![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)

